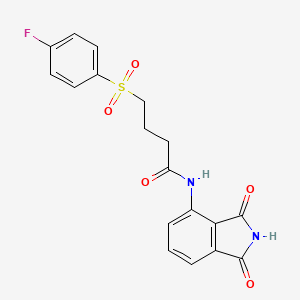

N-(1,3-dioxoisoindolin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Descripción

Propiedades

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O5S/c19-11-6-8-12(9-7-11)27(25,26)10-2-5-15(22)20-14-4-1-3-13-16(14)18(24)21-17(13)23/h1,3-4,6-9H,2,5,10H2,(H,20,22)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJSOBGXXCOOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(1,3-dioxoisoindolin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in oncology. This article delves into the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C17H13FN2O5S

- Molecular Weight : 368.36 g/mol

- CAS Number : 7544331

This structure features a dioxoisoindoline core linked to a sulfonyl group, which is crucial for its biological activity.

Synthesis

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions, including:

- Formation of the Dioxoisoindoline Core : This is achieved through cyclization reactions involving appropriate precursors.

- Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides in the presence of bases.

- Amidation : The final step involves coupling the sulfonamide with butanamide derivatives to yield the target compound.

Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of EGFR mutations in cancer cells. The mechanism involves:

- Targeting EGFR Pathway : The compound inhibits EGFR mutation-expressing cancer cells, showing promise in treating various cancers associated with these mutations .

Antimicrobial Properties

In addition to its anticancer potential, preliminary investigations suggest that derivatives of similar structures exhibit antibacterial and antifungal activities. For instance:

- Antifungal Activity : Compounds related to the dioxoisoindoline framework have shown significant antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition .

- Antibacterial Activity : Some derivatives demonstrated substantial antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Data Table of Biological Activities

| Biological Activity | Target Organism | MIC Value (µg/mL) |

|---|---|---|

| Antifungal | C. albicans | 625 - 1250 |

| Antibacterial | S. aureus | 500 - 1000 |

| Antibacterial | E. faecalis | 625 |

Case Study 1: EGFR Inhibition

A study conducted by researchers demonstrated that N-(1,3-dioxoisoindolin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide effectively inhibited cell proliferation in EGFR-mutant cancer cell lines. The IC50 values were significantly lower compared to controls, indicating potent anti-cancer properties.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of similar dioxoisoindoline compounds revealed that several derivatives exhibited promising antibacterial activity against clinically relevant strains such as Staphylococcus epidermidis. This study emphasized the structure-activity relationship (SAR) that enhances biological efficacy.

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. The starting materials often include isoindoline derivatives and sulfonyl chlorides. The compound can be synthesized through a series of reactions including cyclocondensation and acylation processes, which yield the target compound with high purity and yield.

Anticancer Properties

One of the most notable applications of this compound is its anticancer activity . Studies have demonstrated that it exhibits potent antitumor effects against various cancer cell lines. For instance, in vitro evaluations conducted by the National Cancer Institute (NCI) revealed that the compound has significant growth inhibition rates against human tumor cells, with mean GI50 values around 15.72 μM .

Drug-Like Properties

The drug-like properties of this compound have been evaluated using computational tools such as SwissADME, which assess parameters like solubility, permeability, and lipophilicity . The results suggest that the compound possesses favorable characteristics for further development as a therapeutic agent.

Toxicity and Safety Profiles

Preliminary toxicity assessments indicate that the compound exhibits a manageable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to establish its safety for clinical use fully.

Clinical Relevance

Recent studies have highlighted the potential of this compound in treating cancers characterized by specific genetic mutations, such as those involving the epidermal growth factor receptor (EGFR) . Its efficacy in inhibiting tumor growth in preclinical models has prompted further exploration into its clinical applications.

Comparative Studies

Comparative assessments with other anticancer agents have shown that N-(1,3-dioxoisoindolin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide may offer advantages in terms of potency and selectivity against certain cancer types . This positions it as a candidate for combination therapies aimed at enhancing treatment efficacy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: (1) compounds with the 1,3-dioxoisoindolin core, (2) fluorophenylsulfonyl derivatives, and (3) sulfonamide-linked butanamide analogs. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Core Structure Comparison: 1,3-Dioxoisoindolin Derivatives

- Target vs. 2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanamide : Both share the 1,3-dioxoisoindolin core, but the target compound substitutes the isoindolin nitrogen with a butanamide chain, whereas the analog in attaches a pentanamide chain to a sulfamoylphenyl group.

Fluorophenylsulfonyl Group Comparison

- Target vs. 4-Fluorophenylsulfonamide Chromenone Derivative : The fluorophenylsulfonyl group in the target is simpler than the multi-ring system in , which incorporates a chromen-4-one and pyrazolopyrimidine. The chromenone derivative’s higher molecular weight (616.9 vs.

Sulfonamide-Linked Butanamide Analogs

- Target vs. Tosyl Azide Derivative :

The target’s 4-fluorophenylsulfonyl group differs from the tosyl (4-methylphenylsulfonyl) group in . Fluorination typically increases electronegativity and metabolic stability compared to methyl groups, which may enhance the target’s resistance to enzymatic degradation.

Research Findings and Implications

Synthetic Routes :

- Analogs like those in and were synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 44% to 83%. The target compound likely follows similar pathways, utilizing intermediates like 4-fluorophenylsulfonyl chloride.

- Characterization methods (TLC, NMR, MS) from and are standard for verifying purity and structure, particularly for fluorinated compounds requiring ¹⁹F NMR .

Biological Relevance :

- Fluorophenylsulfonyl groups, as seen in and , are associated with kinase inhibition and receptor binding. The target’s combination of fluorophenylsulfonyl and dioxoisoindolin may synergize for anti-inflammatory or anticancer activity.

Challenges: Isomerism and impurities, as noted in , complicate the analysis of fluorinated sulfonamides. Separation techniques (HPLC, crystallography via SHELXL ) are critical for distinguishing positional isomers.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.